molecular formula C15H22O B1246774 (5R,6S,7R,10S)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]dec-3-en-2-one

(5R,6S,7R,10S)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]dec-3-en-2-one

Cat. No.: B1246774
M. Wt: 218.33 g/mol
InChI Key: OZMQICPXNIVENO-UGDUAMEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cubebenone is a natural product found in Leptogorgia palma and Leminda millecra with data available.

Scientific Research Applications

Chemical Properties and Extraction

Cubebenone, a compound extracted from various natural sources, has been identified in unique marine and terrestrial organisms. For instance, the nudibranch Leminda millecra, found in Algoa Bay, South Africa, contains cubebenone among other metabolites. This discovery is significant for understanding the chemical ecology of marine species and their potential biomedical applications (McPhail, Davies-Coleman, & Starmer, 2001).

Biomedical Research

Cubebenone has been studied for its potential in treating various medical conditions. For example, α-cubebenoate, isolated from Schisandra chinensis, demonstrated anti-allergic effects in both in vivo and in vitro experiments. This research highlights the potential of cubebenone derivatives in developing new treatments for allergic reactions and asthma (Lee et al., 2015).

Anti-Inflammatory Applications

Alpha-iso-cubebene, a variant of cubebenone, has been identified for its anti-inflammatory properties. A study found that this compound attenuated activities of adhesion molecules in human umbilical vein endothelial cells, suggesting its potential therapeutic use in vascular diseases (Choi et al., 2009).

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(5R,6S,7R,10S)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]dec-3-en-2-one

InChI

InChI=1S/C15H22O/c1-8(2)11-6-5-10(4)15-12(16)7-9(3)13(15)14(11)15/h7-8,10-11,13-14H,5-6H2,1-4H3/t10-,11+,13-,14-,15?/m0/s1

InChI Key

OZMQICPXNIVENO-UGDUAMEYSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@@H]2C13[C@H]2C(=CC3=O)C)C(C)C

Canonical SMILES

CC1CCC(C2C13C2C(=CC3=O)C)C(C)C

Synonyms

cubebenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R,6S,7R,10S)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]dec-3-en-2-one
Reactant of Route 2
(5R,6S,7R,10S)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]dec-3-en-2-one
Reactant of Route 3
(5R,6S,7R,10S)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]dec-3-en-2-one
Reactant of Route 4
(5R,6S,7R,10S)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]dec-3-en-2-one
Reactant of Route 5
(5R,6S,7R,10S)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]dec-3-en-2-one
Reactant of Route 6
(5R,6S,7R,10S)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]dec-3-en-2-one

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